(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one
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Description
(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one is a useful research compound. Its molecular formula is C21H14ClN3OS and its molecular weight is 391.87. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
Compounds similar to "(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one" have been synthesized and evaluated for their activity against HIV-1 (Human Immunodeficiency Virus type 1) Reverse Transcriptase (RT). These derivatives, particularly isatin thiazoline hybrids, have shown activity towards both DNA polymerase and ribonuclease H, highlighting their potential as dual inhibitors for HIV-1 RT functions. The introduction of certain groups into the molecule, such as a methyl group in the thiazole ring and a chlorine atom in the isatin nucleus, significantly influences their biological activity (Meleddu et al., 2016).
Metal Cation Binding
Research into phthalide-fused indoline derivatives has unveiled a method for synthesizing compounds with good selectivity and sensitivity for binding specific metal cations. One study discovered that a synthesized compound exhibited a strong binding affinity for Sn2+ ions, surpassing other tested metal cations. This finding suggests potential applications in the development of sensors or agents for the selective detection and removal of specific metal ions from environments or biological systems (Wong et al., 2018).
Anti-inflammatory Activities
The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been explored for their anti-inflammatory properties. Some compounds were identified to exert moderate anti-inflammatory activity, comparable to known anti-inflammatory drugs at certain doses. This suggests the potential of these compounds in pharmaceutical applications for treating inflammation-related conditions (Tozkoparan et al., 1999).
Potentiometric Sensor for Nd3+ Ion
Schiff bases derived from compounds structurally related to "this compound" have been utilized in the construction of a potentiometric sensor for the selective determination of Nd3+ ions. This sensor showed excellent characteristics, such as a wide working concentration range and a low detection limit, demonstrating the utility of these compounds in analytical chemistry for ion-selective electrodes (Bandi et al., 2013).
Antiviral and Antibacterial Activities
Thiazolinone analogs of indolmycin, which share structural features with the query compound, have been synthesized and evaluated for their antiviral and antibacterial activities. These studies have shown that specific modifications can lead to compounds with in vitro activity against RNA viruses and bacteria, offering pathways for the development of new antimicrobial agents (Harnden et al., 1978).
Properties
IUPAC Name |
(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3OS/c22-21-23-10-14(27-21)12-25-11-13(15-5-2-4-8-19(15)25)9-17-16-6-1-3-7-18(16)24-20(17)26/h1-11H,12H2,(H,24,26)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOPMEIBPUWEIL-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CN(C4=CC=CC=C43)CC5=CN=C(S5)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CN=C(S5)Cl)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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